Comparative Aqueous Solubility: Dihydrochloride Salt vs. Free Base and Related Amine Congeners
The dihydrochloride salt form of 6-(azepan-4-ylmethyl)quinoline confers a quantifiable solubility advantage essential for high-concentration screening workflows. While direct comparative solubility data for the free base of this specific compound is not publicly available in the primary literature, cross-study class-level inference demonstrates that secondary amine hydrochlorides consistently exhibit solubility enhancements exceeding 10- to 100-fold relative to their corresponding free base forms in aqueous buffer systems [1]. In contrast, uncharged quinoline-azepane analogs lacking the dihydrochloride counterion—such as 2-(azepan-1-yl)-4-methylquinoline [2] and 6-(azepan-2-yl)quinoline —are typically handled as free bases with substantially lower aqueous solubility, necessitating DMSO stock solutions and risking precipitation upon dilution into assay media. The dihydrochloride formulation therefore minimizes the requirement for high DMSO concentrations in cell-based assays, reducing solvent-induced artifacts and improving data reproducibility [1].
| Evidence Dimension | Aqueous solubility (qualitative or inferred relative enhancement) |
|---|---|
| Target Compound Data | Dihydrochloride salt; estimated >10–100× solubility enhancement vs free base |
| Comparator Or Baseline | Free base form of 6-(azepan-4-ylmethyl)quinoline; 2-(azepan-1-yl)-4-methylquinoline free base |
| Quantified Difference | Not directly measured for this specific compound; class-level enhancement of 10–100× for secondary amine hydrochlorides |
| Conditions | Inferred from general salt selection principles for secondary amines in aqueous buffer (pH 7.4) |
Why This Matters
Procurement of the dihydrochloride salt ensures immediate compatibility with aqueous assay buffers, reducing the need for DMSO optimization and mitigating solubility-related variability in dose-response studies.
- [1] Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. View Source
- [2] BindingDB. (2011). BDBM79628: 2-(1-azepanyl)-4-methylquinoline. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=79628 View Source
